molecular formula C9H9F3N2O B5823525 1-(2,2,2-Trifluoroethyl)-3-phenylurea

1-(2,2,2-Trifluoroethyl)-3-phenylurea

Cat. No.: B5823525
M. Wt: 218.18 g/mol
InChI Key: YXAZFRCPJLUPOX-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-3-phenylurea is a diaryl urea derivative, a privileged scaffold in medicinal chemistry known for its versatile hydrogen-bonding capabilities and conformational flexibility . The central urea group, flanked by aromatic and fluorinated alkyl moieties, allows this compound to form multiple high-affinity interactions with biological targets. The urea carbonyl acts as a strong hydrogen bond acceptor, while the N–H groups serve as donors, enabling potent binding to enzymes and receptors . The 2,2,2-trifluoroethyl group is a key structural feature, often incorporated to enhance metabolic stability, influence lipophilicity, and improve binding affinity in drug discovery campaigns . This compound is of significant value in early-stage research for developing novel therapeutic agents. Diaryl urea scaffolds are widely utilized in the design of anticancer drugs, as exemplified by FDA-approved kinase inhibitors . Researchers can employ this chemical as a building block to develop and optimize potential inhibitors for various biological targets. For instance, structurally related phenyl urea derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunotherapeutic target in oncology . Furthermore, analogs containing the 2,2,2-trifluoroethyl group have demonstrated high potency and specificity as inhibitors of the mammalian target of rapamycin (mTOR), a central regulator of cell growth implicated in cancer and neurological disorders . The molecular structure of this compound makes it a valuable intermediate for synthesizing more complex molecules for screening and lead optimization. It is intended for use in assays such as enzymatic inhibition studies, cell viability assays (e.g., MTT assays), and structure-activity relationship (SAR) investigations . Hazard Statements: Not classified. Precautionary Statements: P261-P305+P351+P338. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-phenyl-3-(2,2,2-trifluoroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)6-13-8(15)14-7-4-2-1-3-5-7/h1-5H,6H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAZFRCPJLUPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-3-phenylurea typically involves the reaction of 2,2,2-trifluoroethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{C}_6\text{H}_5\text{NCO} + \text{CF}_3\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCONHCH}_2\text{CF}_3 ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoroethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substitution, but typical reagents include halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-3-phenylurea has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2,2,2-Trifluoroethyl)-3-phenylurea exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The trifluoroethyl group in the target compound contrasts with hydroxyethyl () or heterocyclic substituents (), reducing hydrophilicity but increasing resistance to oxidative metabolism .
  • Thiourea analogs (e.g., 1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea) exhibit sulfur substitution, which elongates C—S bonds (1.68 Å) compared to C=O (1.22 Å), affecting hydrogen-bonding patterns .

Physicochemical Properties

  • Solubility : The trifluoroethyl group reduces polarity compared to hydroxyethyl analogs (), likely decreasing aqueous solubility but improving lipid membrane permeability .
  • Thermal Stability: Thioureas in exhibit melting points ~156–157°C, while non-fluorinated ureas (e.g., ) may have lower melting points due to weaker intermolecular forces .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of 1-(2,2,2-Trifluoroethyl)-3-phenylurea?

  • Methodological Answer : Synthesis optimization requires careful control of reaction temperature, solvent polarity, and stoichiometry. For example, reactions involving trifluoroethyl groups often benefit from polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates. Temperature ranges between 60–80°C are typical for urea formation via carbodiimide-mediated coupling . Catalysts like 1,8-diazabicycloundec-7-ene (DBU) can enhance reaction efficiency. Yield and purity should be monitored via HPLC or LC-MS, with adjustments made to reactant ratios if side products (e.g., symmetrical ureas) are detected .

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the trifluoroethyl group (e.g., 19F^{19}\text{F} signals near -70 ppm) and urea NH protons (δ 5.5–6.5 ppm).
  • X-ray crystallography : Resolve bond angles and torsional strain in the urea moiety, as demonstrated in analogous thiourea structures .
  • FT-IR : Identify urea C=O stretches (~1640–1680 cm1^{-1}) and NH vibrations (~3300 cm1^{-1}) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) across cell lines (e.g., HeLa, HEK293) to establish IC50_{50} values. Fluorinated ureas may target enzymes like carbonic anhydrase or kinases; use enzymatic inhibition assays with fluorogenic substrates. For solubility, perform shake-flask experiments in PBS or DMSO-water mixtures, monitoring via UV-Vis .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoroethyl group increases electrophilicity at the urea carbonyl, enhancing susceptibility to nucleophilic attack. Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of thiourea formation). Computational models (DFT) can quantify charge distribution and transition-state stabilization .

Q. What computational strategies are effective for predicting the binding affinity of this compound to protein targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations. Parameterize the trifluoroethyl group using force fields like OPLS-AA. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd_d) .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

  • Methodological Answer : Develop a validated LC-MS/MS protocol:

  • Linearity : Test concentrations spanning 0.1–100 µM.
  • Accuracy/Precision : Spike recovery experiments in biological fluids (e.g., plasma) with ≤15% RSD.
  • Limit of Detection (LOD) : Use signal-to-noise ratios ≥3:1 .

Q. How to resolve contradictions in reported pharmacological data for fluorinated ureas?

  • Methodological Answer : Conduct meta-analyses to identify variables like assay conditions (pH, temperature) or cell line specificity. Replicate studies under standardized protocols, and use orthogonal assays (e.g., enzymatic vs. cellular) to confirm mechanisms .

Q. What degradation pathways dominate under hydrolytic or oxidative conditions?

  • Methodological Answer : Perform forced degradation studies:

  • Acid/Base Hydrolysis : Monitor urea cleavage via HPLC at 0.1M HCl/NaOH (40°C, 24h).
  • Oxidative Stress : Expose to H2_2O2_2 (3% v/v) and track byproducts (e.g., nitroso derivatives) using high-resolution MS .

Q. How to design structure-activity relationship (SAR) studies for modifying the phenyl or trifluoroethyl substituents?

  • Methodological Answer : Synthesize analogs with electron-donating (e.g., -OCH3_3) or bulky (e.g., -CF3_3) groups on the phenyl ring. Assess changes in bioactivity and logP values (via shake-flask or computational methods like XLogP3) to correlate hydrophobicity with membrane permeability .

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